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Compound of Interest

Compound Name: CC-401 hydrochloride

Cat. No.: B2653734

For Immediate Release

This whitepaper provides a comprehensive technical overview of the potential therapeutic
targets of CC-401 hydrochloride, a dual inhibitor of c-Jun N-terminal kinase (JNK) and Dual-
specificity tyrosine-phosphorylation-regulated kinase 1A/B (DYRK1A/B). This document is
intended for researchers, scientists, and drug development professionals interested in the
mechanism of action and therapeutic applications of this compound.

Executive Summary

CC-401 hydrochloride is a second-generation, ATP-competitive small molecule inhibitor that
has demonstrated activity against key signaling pathways implicated in cancer and metabolic
diseases. Initially developed as a potent inhibitor of all three JNK isoforms, subsequent
research has revealed its significant inhibitory activity against DYRK1A and DYRK1B. This
dual-targeting capability positions CC-401 as a versatile tool for investigating cellular processes
regulated by these kinases and as a potential therapeutic agent in various disease contexts.
Preclinical studies have highlighted its potential in sensitizing cancer cells to chemotherapy and
promoting B-cell replication. However, a Phase 1 clinical trial in high-risk myeloid leukemia was
terminated for undisclosed reasons. This guide will delve into the molecular targets,
mechanism of action, and preclinical findings related to CC-401 hydrochloride.

Molecular Targets and Mechanism of Action
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CC-401 hydrochloride exerts its biological effects by competitively binding to the ATP-binding
pocket of its target kinases, thereby inhibiting their phosphotransferase activity.

c-Jun N-terminal Kinase (JNK) Inhibition

CC-401 is a potent inhibitor of all three INK isoforms (JNK1, JNK2, and JNK3), which are key
components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] The
JNK pathway is activated in response to various cellular stresses and plays a crucial role in
apoptosis, inflammation, and cellular proliferation.[4]

Dual-specificity tyrosine-phosphorylation-regulated
kinase 1A/B (DYRK1A/B) Inhibition

More recent studies have identified DYRK1A and DYRK1B as significant targets of CC-401.[5]
These kinases are involved in a wide range of cellular processes, including cell cycle
regulation, neuronal development, and (-cell proliferation.[5] The inhibition of DYRK1A/B by
CC-401 has been shown to promote 3-cell replication, suggesting a potential therapeutic
application in diabetes.[5]

Quantitative Data on Inhibitory Activity

The potency of CC-401 hydrochloride against its primary targets has been quantified in
various in vitro assays.
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Target Assay Type Potency (Ki) Potency (IC50) References
JNK (pan) Kinase Assay 25 to 50 nM 25-50 nM [31161[7]
DYRK1A Kinase Assay Not Reported 370 nM
DYRK1B Kinase Assay Not Reported 80 nM
>40-fold
p38a MAPK Kinase Assay selective over Not Reported [31[8]
JNK
MAPKAPK2 Kinase Assay Not Reported Not Reported [8]
>40-fold
Other Kinases Kinase Assay selective over Not Reported [3]
JNK

Key Preclinical Findings and Experimental
Protocols

CC-401 has been evaluated in various preclinical models, demonstrating its potential in
oncology and regenerative medicine.

Oncology

In oncology, CC-401 has been shown to sensitize colon cancer cells to DNA-damaging agents,
particularly under hypoxic conditions.[9]

e Cell Lines: HT29, SW620, and HCT116 human colon cancer cell lines.[9]

» Methodology: Cells were treated with CC-401 in combination with chemotherapeutic agents
such as oxaliplatin, SN-38, and 5-FU under both normoxic and hypoxic conditions. The
effects on cell viability and DNA damage were assessed.[9]

e Key Findings: CC-401 demonstrated synergistic effects with chemotherapy in HT29 and
SW620 cells, leading to increased DNA damage.[6][9]

e Animal Model: Mice bearing HT29-derived tumor xenografts.[9]
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» Methodology: Mice were treated with CC-401 alone or in combination with bevacizumab
and/or oxaliplatin. Tumor growth was monitored over time.[9]

» Key Findings: The combination of CC-401 with bevacizumab and oxaliplatin resulted in a
greater delay in tumor growth compared to the treatments alone.[9]

Beta-Cell Replication

CC-401 has been identified as an inducer of 3-cell replication, a potentially significant finding
for the treatment of diabetes.[5]

o Cell Source: Purified rat B-cells and human islets.[5]

o Methodology: Islets were treated with CC-401, and B-cell replication was assessed by
measuring BrdU incorporation.[5]

» Key Findings: CC-401 treatment significantly increased (3-cell replication in both rat and
human islets.[5] The half-maximal effective concentration (EC50) for inducing rat -cell
replication was 5.2 £ 0.8 uM.[5]

e Animal Model: Rats.

o Methodology: Rats were administered 25 mg/kg/day of CC-401 intraperitoneally for 7 days.
Pancreatic sections were analyzed for B-cell replication.[5]

o Key Findings: CC-401 treatment led to a significant increase in 3-cell replication in treated
rats compared to vehicle-treated animals (8.1% = 3% vs 4.3% + 0.5%).[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by CC-401 and a general
workflow for its evaluation.
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Figure 1. Simplified JNK Signaling Pathway and the inhibitory action of CC-401.
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Figure 2. Proposed mechanism of CC-401-induced [3-cell replication via DYRK1A/B inhibition.
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Figure 3. General experimental workflow for the preclinical evaluation of CC-401.
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Clinical Development and Future Directions

A Phase 1 clinical trial (NCT00126893) was initiated to evaluate the safety, pharmacokinetics,
and pharmacodynamics of CC-401 in subjects with high-risk myeloid leukemia.[10][11]
However, this trial was terminated.[12][13] The reasons for the termination have not been
publicly disclosed.

Despite the halt in its clinical development for leukemia, the discovery of CC-401's potent
activity on DYRK1A/B opens new avenues for research, particularly in the context of diabetes
and other conditions where 3-cell regeneration is desirable. Further investigation into the
selectivity profile of CC-401 and its derivatives, along with a deeper understanding of the
downstream effects of dual INK and DYRK1A/B inhibition, will be crucial for realizing its full
therapeutic potential. The development of more selective DYRK1A/B inhibitors, inspired by the
structure of CC-401, could also be a promising strategy for future drug discovery efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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